molecular formula C13H20N4O3 B2896026 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone CAS No. 1428352-40-2

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No.: B2896026
CAS No.: 1428352-40-2
M. Wt: 280.328
InChI Key: KJKYKAXFLLBWPW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a piperazine moiety substituted by a 2-hydroxyethyl group. Such structural attributes position it within a class of nitrogen-rich heterocycles explored for pharmacological applications, including CNS targeting and enzyme inhibition .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c18-8-7-15-3-5-16(6-4-15)13(19)11-10-12-17(14-11)2-1-9-20-12/h10,18H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYKAXFLLBWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCO)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo[5,1-b][1,3]oxazine core and a piperazine derivative. Its molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, and it features several functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo and oxazine classes exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest that derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some oxazine derivatives demonstrate potential in reducing inflammation.

Antimicrobial Activity

A study highlighted the antimicrobial properties of pyrazolo derivatives. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Same CompoundS. aureus8 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of similar pyrazolo compounds has been documented. For instance, one study found that certain derivatives inhibited the growth of HepG2 liver cancer cells with an IC50 value of 10 µM. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)
This compoundHepG210
Another Pyrazolo DerivativeHCT1166.9

This data indicates the compound's potential as an anticancer agent .

The biological activities are attributed to the interaction of the compound with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : It might interact with receptors implicated in inflammation and immune responses.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study on pyrazolo derivatives showed promising results in reducing tumor size in animal models when administered at specific dosages.
    "The administration of pyrazolo compounds resulted in a significant reduction in tumor volume compared to controls" .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties , especially in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and promote neuronal survival makes it a candidate for further research in neuropharmacology.

Anticancer Potential

Initial studies suggest that derivatives of this compound may possess anticancer properties , particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers used in various applications.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound has potential applications in the development of advanced coatings and adhesives that require resistance to environmental degradation.

Case Study 1: Antidepressant Activity Assessment

A study published in a peer-reviewed journal assessed the antidepressant effects of a related pyrazolo compound in rodent models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages over a two-week period.

Case Study 2: Neuroprotection in Alzheimer's Models

Another research effort explored the neuroprotective effects of this compound in transgenic mouse models of Alzheimer’s disease. The findings revealed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from recent literature:

Compound Name Core Structure Substituent on Piperazine Molecular Formula Molecular Weight Key Properties
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone (Target) Pyrazolo-oxazine 2-Hydroxyethyl C₁₆H₂₂N₄O₃* ~354.4 Moderate hydrophilicity (LogP ~1.2)
1-(4-(4-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone Pyrazolo-oxazine 4-Phenylacetonyl C₁₉H₂₂N₄O₃ 354.4 Higher lipophilicity (LogP ~2.8)
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone Pyrazolo-oxazine 4-(Trifluoromethylpyridinyl)-piperidine C₂₂H₂₇F₃N₆O₂ 464.5 Enhanced metabolic stability, high electronegativity
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone Pyrazolo-oxazine 4-Methoxyphenyl C₂₀H₂₃N₃O₃ 353.4 Moderate solubility (LogP ~2.5)

*Estimated based on structural similarity to .

Preparation Methods

Cyclization of Pyrazolone Derivatives (Key Method)

Procedure :

  • Starting Material : 1H-pyrazole-3(2H)-one (1.3 g, 15 mmol).
  • Reagents :
    • 1,3-Dibromopropane (1.9 mL, 19 mmol).
    • K₂CO₃ (7.5 g, 54 mmol) in DMF (60 mL).
  • Conditions :
    • 130°C, 30 min pre-stirring.
    • Dropwise addition of 1,3-dibromopropane, 2 h reaction.
  • Workup :
    • Quench with H₂O (100 mL).
    • Extract with DCM (3 × 30 mL).
    • Column chromatography (DCM/MeOH gradient).
  • Yield : 94% (1.8 g).

Mechanism :

  • Base-mediated deprotonation of pyrazolone.
  • Nucleophilic attack on 1,3-dibromopropane.
  • Intramolecular cyclization to form oxazine.

Alternative Routes for Functionalization

Chlorination and Coupling :

  • Intermediate : 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-2-carbonyl chloride.
  • Method :
    • Treat pyrazolo-oxazine with SOCl₂ or POCl₃.
    • React with 4-(2-hydroxyethyl)piperazine in presence of Et₃N.
  • Yield : 60–75% (estimated from analogous reactions).

Synthesis of 4-(2-Hydroxyethyl)piperazine

Reductive Alkylation of Ethanolamines

Procedure :

  • Reactants :
    • Monoethanolamine (MEA) : Diethanolamine (DEA) = 3:1 mol ratio.
  • Catalyst : Ni-Cu-Cr oxide (75:23:2 mol%).
  • Conditions :
    • H₂ pressure: 300–800 psig.
    • Temperature: 150–190°C.
    • Time: 2–3 h.
  • Yield : 32–42% hydroxyethylpiperazine (HEP).

Optimization Factors :

  • Excess MEA improves selectivity for mono-substitution.
  • Higher H₂ pressure minimizes byproducts (e.g., bishydroxyethylpiperazine).

Industrial-Scale Production

Method :

  • Condensation : N-Hydroxyethylpiperazine with 2-hydroxyethylsulfonic acid.
  • Nanofiltration : Purification via acidification (HCl) and solvent removal.
  • Purity : >99% (HPLC).

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

Procedure :

  • Activation : Convert pyrazolo-oxazine-2-carboxylic acid to acid chloride using SOCl₂.
  • Coupling :
    • Add 4-(2-hydroxyethyl)piperazine (1.2 eq) in dry THF.
    • Stir at 0°C → RT for 12 h.
  • Workup :
    • Filter, wash with NaHCO₃ (5%).
    • Recrystallize from EtOH/H₂O.
  • Yield : 68–72%.

Suzuki-Miyaura Coupling (Alternative)

Applicability : For aryl-substituted variants.
Limitation : Requires brominated pyrazolo-oxazine precursors.

Analytical Data and Optimization

Table 1: Comparative Yields of Key Steps

Step Method Yield (%) Source
Pyrazolo-oxazine core Cyclization with K₂CO₃/DMF 94
HEP synthesis Reductive alkylation 32–42
Methanone coupling Acyl substitution 68–72

Table 2: Reaction Conditions for Industrial Viability

Parameter Laboratory Scale Industrial Scale
Catalyst Ni-Cu-Cr (batch) Fixed-bed reactor
Purification Column chromatography Nanofiltration
Solvent DMF/THF Water/EtOH

Challenges and Solutions

  • Byproduct Formation :
    • Issue : Over-alkylation in HEP synthesis.
    • Fix : Use MEA:DEA >3:1 ratio.
  • Low Coupling Efficiency :
    • Issue : Steric hindrance at piperazine N-atom.
    • Fix : Pre-activate with DCC/DMAP.

Q & A

Basic: What are the common synthetic strategies for preparing this compound?

Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolo-oxazine core followed by coupling with the 4-(2-hydroxyethyl)piperazine moiety. Key steps include:

  • Core formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors to construct the pyrazolo[5,1-b][1,3]oxazine ring .
  • Piperazine coupling : Use of nucleophilic substitution or amide-bond formation to attach the piperazine group .
  • Hydroxyethyl modification : Introduction of the 2-hydroxyethyl group via alkylation or protection-deprotection strategies .
    Purification often employs column chromatography or recrystallization, with reaction optimization for temperature (e.g., reflux in ethanol/DMF) and solvent selection .

Basic: Which spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms regiochemistry of the pyrazolo-oxazine and piperazine moieties .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguities and provides bond-length/angle data for the fused heterocyclic system .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic coupling reactions, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst use : Palladium catalysts (e.g., for cross-coupling) or acid/base mediators (e.g., for cyclocondensation) accelerate key steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction time for thermally sensitive steps (e.g., triazole formation) .
    Yield optimization requires iterative adjustments to stoichiometry, solvent ratios, and reaction monitoring via TLC .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Answer:

  • Functional group analysis : Compare substituent effects (e.g., trifluoromethyl vs. hydroxyethyl) on target binding using SAR studies .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variable impacts .
  • Meta-analysis : Cross-reference biological data (e.g., IC50 values) from analogs with shared motifs (e.g., pyridine/piperazine hybrids) to identify trends .

Advanced: What in silico strategies predict target interactions or pharmacokinetic properties?

Answer:

  • Molecular docking : Simulate binding to receptors (e.g., kinases, GPCRs) using software like AutoDock to prioritize targets .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability or metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on the hydroxyethyl-piperazine motif .

Basic: What structural motifs contribute to its potential bioactivity?

Answer:

  • Pyrazolo-oxazine core : Imparts rigidity and hydrogen-bonding capacity, enhancing target selectivity .
  • Piperazine moiety : Facilitates solubility and interactions with neurotransmitter receptors (e.g., serotonin/dopamine systems) .
  • Hydroxyethyl group : Improves metabolic stability by reducing oxidative degradation .

Advanced: How to design experiments assessing metabolic stability in vitro?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) to monitor degradation via LC-MS, focusing on hydroxylation or N-dealkylation .
  • CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Half-life calculation : Quantify parent compound depletion over time under standardized conditions .

Advanced: How to link this research to broader pharmacological theories?

Answer:

  • Receptor theory : Frame studies around GPCR or kinase inhibition hypotheses, given piperazine’s prevalence in CNS-active drugs .
  • Polypharmacology : Explore off-target effects using proteome-wide docking to identify secondary interactions .
  • Scaffold hopping : Compare with triazole or pyridine derivatives to validate structure-activity universality .

Basic: What purification techniques are effective for intermediates?

Answer:

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates polar intermediates .
  • Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., piperazine derivatives) .
  • Distillation : Removes low-boiling-point byproducts during early synthetic steps .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance aqueous compatibility .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or PEGylated carriers to improve bioavailability .

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